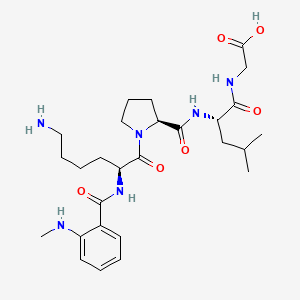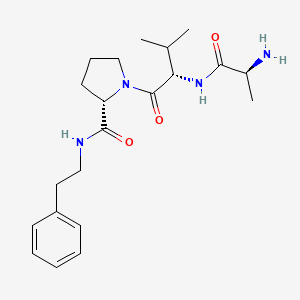
Smac peptido-mimetic 6h
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smac peptido-mimetic 6h is a synthetic compound designed to mimic the activity of the second mitochondrial activator of caspases (Smac). Smac is a natural antagonist of inhibitor of apoptosis proteins (IAPs), which are proteins that prevent apoptosis (programmed cell death). By mimicking Smac, this compound can promote apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Smac peptido-mimetic 6h involves the incorporation of specific amino acids and chemical groups to mimic the structure and function of natural Smac. One method involves the use of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include multiple steps of purification, such as chromatography, to isolate the desired product. Quality control measures would be in place to verify the compound’s structure and activity.
Analyse Des Réactions Chimiques
Types of Reactions
Smac peptido-mimetic 6h can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can yield new compounds with altered properties.
Applications De Recherche Scientifique
Smac peptido-mimetic 6h has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of IAPs in cell death.
Biology: Employed in research on cell signaling pathways and the regulation of apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in combination with other chemotherapeutic agents
Mécanisme D'action
Smac peptido-mimetic 6h exerts its effects by binding to IAPs and neutralizing their anti-apoptotic activity. This binding promotes the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis . The compound targets specific domains within IAPs, such as the baculoviral IAP repeat (BIR) domains, to inhibit their function and facilitate cell death.
Comparaison Avec Des Composés Similaires
Smac peptido-mimetic 6h can be compared with other Smac mimetics, such as:
LCL161: A monovalent Smac mimetic with similar anti-cancer properties.
Birinapant: A bivalent Smac mimetic that has shown efficacy in preclinical and clinical studies.
GDC-0152: Another monovalent Smac mimetic with potent activity against IAPs.
This compound is unique in its specific structure and binding properties, which may offer advantages in terms of potency and selectivity compared to other Smac mimetics.
Propriétés
Numéro CAS |
642090-92-4 |
|---|---|
Formule moléculaire |
C21H32N4O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-(2-phenylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N4O3/c1-14(2)18(24-19(26)15(3)22)21(28)25-13-7-10-17(25)20(27)23-12-11-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13,22H2,1-3H3,(H,23,27)(H,24,26)/t15-,17-,18-/m0/s1 |
Clé InChI |
ZVSVRPUZPIDLBB-SZMVWBNQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCCC2=CC=CC=C2)N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NCCC2=CC=CC=C2)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
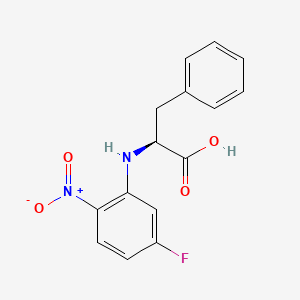


![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
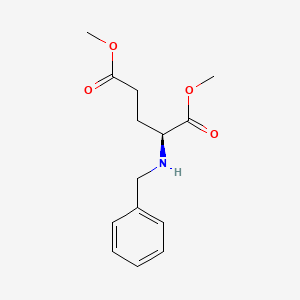
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
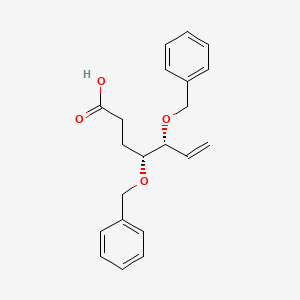
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)

